Benzo(a)pyrene-7-sulfate
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Overview
Description
Benzo(a)pyrene-7-sulfate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the sulfonation of benzo(a)pyrene, which introduces a sulfate group into the molecule. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-7-sulfate typically involves the sulfonation of benzo(a)pyrene. This can be achieved by reacting benzo(a)pyrene with sulfuric acid or other sulfonating agents under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfuric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzo(a)pyrene-7-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo(a)pyrene-7,8-dione.
Reduction: Reduction reactions can convert this compound back to its parent compound, benzo(a)pyrene.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzo(a)pyrene-7,8-dione.
Reduction: Benzo(a)pyrene.
Substitution: Various substituted derivatives of benzo(a)pyrene.
Scientific Research Applications
Benzo(a)pyrene-7-sulfate has several applications in scientific research:
Mechanism of Action
Benzo(a)pyrene-7-sulfate exerts its effects through several mechanisms:
Molecular Targets: The compound interacts with cellular macromolecules such as DNA, leading to the formation of DNA adducts.
Pathways Involved: The primary pathway involves the activation of cytochrome P450 enzymes, which metabolize this compound to reactive intermediates that can bind to DNA and cause mutations.
Comparison with Similar Compounds
Benzo(a)pyrene-7-sulfate is unique compared to other similar compounds due to its specific sulfonation at the 7-position. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dione: An oxidized derivative of benzo(a)pyrene.
This compound’s unique structure and reactivity make it a valuable compound for research and industrial applications, contributing to our understanding of PAHs and their impact on health and the environment.
Properties
CAS No. |
63785-42-2 |
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Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzo[a]pyren-7-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,(H,21,22,23) |
InChI Key |
MOHHQIRDSANJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5OS(=O)(=O)O)C=C2 |
Origin of Product |
United States |
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